molecular formula C10H9BrN2O B15051088 1-(3-Bromophenyl)-3-methyl-4,5-dihydro-1h-pyrazol-5-one

1-(3-Bromophenyl)-3-methyl-4,5-dihydro-1h-pyrazol-5-one

Cat. No.: B15051088
M. Wt: 253.09 g/mol
InChI Key: NPWJUFDKVLZEKZ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by the presence of a bromophenyl group attached to a pyrazolone ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method includes the condensation of 3-bromobenzaldehyde with acetophenone to form a chalcone intermediate, which is then cyclized with hydrazine hydrate under reflux conditions to yield the desired pyrazolone compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed:

  • Substituted pyrazolones
  • Biaryl compounds
  • Oxidized pyrazole derivatives

Scientific Research Applications

1-(3-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    1-(4-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Similar structure but with the bromine atom at the para position.

    1-(3-Chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Chlorine atom instead of bromine, affecting its reactivity and biological activity.

    1-(3-Bromophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one: Ethyl group instead of methyl, altering its physical and chemical properties.

Uniqueness: 1-(3-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one stands out due to the specific positioning of the bromine atom, which influences its reactivity in substitution reactions and its potential biological activities. The presence of the bromine atom also enhances its ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

2-(3-bromophenyl)-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C10H9BrN2O/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3

InChI Key

NPWJUFDKVLZEKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=CC=C2)Br

Origin of Product

United States

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